All-trans-undecaprenyl diphosphate (3-) is a crucial polyisoprenoid compound involved in bacterial cell wall biogenesis. It serves as a lipid carrier for glycan precursors during the synthesis of peptidoglycan, which is essential for maintaining the structural integrity of bacterial cells. The compound is characterized by its long carbon chain and the presence of diphosphate groups, which contribute to its chemical reactivity and biological functions.
All-trans-undecaprenyl diphosphate is primarily synthesized in bacteria. It is derived from isopentenyl diphosphate through a series of enzymatic reactions that involve prenyltransferases, which catalyze the elongation of the polyisoprenoid chain. This compound is notably found in organisms such as Escherichia coli and other Gram-negative bacteria, where it plays a vital role in peptidoglycan synthesis .
All-trans-undecaprenyl diphosphate belongs to the class of polyisoprenoids, specifically categorized as a prenyl diphosphate. It is classified under the broader category of terpenoids, which are organic compounds composed of isoprene units. The compound can also be referred to by its chemical structure notation: C55H89O7P2 .
The biosynthesis of all-trans-undecaprenyl diphosphate involves several key steps:
The enzymatic processes involved in synthesizing all-trans-undecaprenyl diphosphate are tightly regulated and may vary among different bacterial species, reflecting adaptations to their specific environmental conditions.
All-trans-undecaprenyl diphosphate features a linear chain consisting of 55 carbon atoms with multiple double bonds characteristic of polyisoprenoids. The structure includes two phosphate groups at one end, contributing to its high reactivity and solubility in aqueous environments.
The structural integrity and flexibility provided by its long carbon chain allow it to effectively interact with various substrates during peptidoglycan synthesis .
All-trans-undecaprenyl diphosphate participates in several critical biochemical reactions:
The efficiency and specificity of these reactions are influenced by various factors including enzyme concentration, substrate availability, and environmental conditions.
The mechanism by which all-trans-undecaprenyl diphosphate functions involves several steps:
This process is essential for maintaining bacterial cell shape and integrity .
The successful translocation and polymerization depend on a continuous supply of all-trans-undecaprenyl diphosphate, highlighting its critical role in cell wall biosynthesis.
Relevant analyses indicate that its reactivity profile makes it an essential component in various biochemical pathways related to cell wall synthesis .
All-trans-undecaprenyl diphosphate has several important applications in scientific research:
Undecaprenyl diphosphate synthase (UPPS) catalyzes the cis-prenyl chain elongation of farnesyl diphosphate (FPP, C15) with eight isopentenyl diphosphate (IPP) units to form C55-undecaprenyl diphosphate (C55-PP). This reaction follows a sequential kinetic mechanism: FPP binds first to the active site, followed by iterative condensations with IPP. Each condensation extends the chain by one C5 unit, forming a cis-double bond. UPPS exhibits high catalytic efficiency (kcat ~1.5 s⁻¹) and low micromolar Km for both substrates, indicating tight substrate affinity. The reaction is Mg²⁺-dependent, with divalent cations coordinating the diphosphate groups for electrophilic activation [3]. Product inhibition studies show C55-PP competitively inhibits IPP binding, suggesting feedback regulation [3].
UPPS adopts a unique fold distinct from trans-prenyltransferases, featuring a central β-sheet core surrounded by α-helices. The active site resides in a deep hydrophobic cleft (~4,628 ų volume), sized to accommodate the elongated C55-PP product. Key structural elements govern chain-length specificity:
Table 1: Key Structural Features of UPPS Governing Catalysis
Structural Element | Function | Consequence of Mutation |
---|---|---|
Hydrophobic Cleft Residues | Acts as a "molecular ruler" for C55 length | Shorter (C35) or longer (C70) products |
P-Loop Lysine | Binds diphosphate groups of FPP/IPP | Complete loss of activity |
Dimer Interface Residues | Stabilizes active site geometry | Reduced catalytic efficiency (kcat ↓) |
UPPS undergoes an "induced fit" mechanism during catalysis:
C55-PP undergoes dephosphorylation to recycle undecaprenyl phosphate (C55-P) for glycan assembly. Two enzyme classes catalyze this:
Table 2: Enzymes Dephosphorylating C55-PP
Enzyme | Class | Localization | Key Catalytic Residues | Substrate Specificity |
---|---|---|---|---|
BacA | BacA phosphatase | Cytoplasmic membrane | Ser27, Glu21, Arg174 | C55-PP only |
LpxE | PAP2 phosphatase | Outer membrane | His21, Asp23, Lys26 | C55-PP, lipid A |
PgpB | PAP2 phosphatase | Cytoplasmic membrane | His118, Asp120, Lys123 | C55-PP, phosphatidylglycerol |
UPPS and phosphatases coordinate to maintain C55-P homeostasis:
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